molecular formula C24H38O4 B12708945 Phthalate, l secondary octyl CAS No. 64535-98-4

Phthalate, l secondary octyl

Cat. No.: B12708945
CAS No.: 64535-98-4
M. Wt: 390.6 g/mol
InChI Key: RLRMXWDXPLINPJ-WOJBJXKFSA-N
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Description

Context of Phthalate (B1215562) Esters in the Environment

Phthalate esters (PEs) are a class of synthetic organic chemicals that are produced in large quantities and used extensively in a wide array of industrial and consumer products. frontiersin.org Their primary application is as plasticizers, which are additives used to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). iwaponline.comijc.org Products containing phthalates include food containers, packaging materials, adhesives, cosmetics, paints, and toys. frontiersin.orgiwaponline.com

Phthalates are considered emerging pollutants and are recognized as ubiquitous environmental contaminants. frontiersin.orgnih.gov A significant environmental issue with phthalates is that they are not chemically bound to the plastic matrix. iwaponline.com Consequently, they can leach, migrate, or evaporate from products into the environment, leading to widespread contamination of air, water, soil, and sediment. iwaponline.com The increase in plastic use and the breakdown of plastic waste are major contributors to the rising concentration of phthalate esters in the environment. iwaponline.com

Once in the environment, the fate of phthalate esters is influenced by their physical and chemical properties. rsc.org While some with shorter carbon chains are more readily biodegradable, others can persist, bioaccumulate in organisms, and biomagnify through the food chain. frontiersin.orgmst.dk Their presence in aquatic ecosystems is of particular concern, as rivers, lakes, and wetlands receive PEs from various anthropogenic sources, including industrial and urban runoff. frontiersin.org Due to their widespread presence and potential for persistence, several phthalate esters have been identified as priority pollutants for environmental monitoring and research. nih.govnih.gov

Significance of Di-n-octyl Phthalate (DnOP) in Environmental Research

Di-n-octyl phthalate (DnOP), the straight-chain dioctyl ester of phthalic acid, is a specific type of phthalate used as a plasticizer to impart flexibility to polymers. canada.cacanada.ca While it serves a similar function to its more commonly used branched-chain isomer, bis(2-ethylhexyl) phthalate (DEHP), DnOP is used in much smaller quantities. canada.cacanada.ca In North America, for instance, DnOP is not widely produced and is often made only by special order. canada.ca

A significant challenge in historical environmental research has been the inconsistent terminology used for these compounds. The term "dioctyl phthalate" or "DOP" has been used interchangeably in literature to refer to both DnOP and the more prevalent DEHP. ijc.orgcanada.cacanada.capublications.gc.ca This ambiguity may have led to an overestimation of the environmental occurrence and concentrations of DnOP in some reports. canada.cacanada.ca

Despite its lower production volume compared to DEHP, DnOP is of environmental significance as it has been detected in various environmental compartments. Processes that affect its distribution and transformation in the environment include atmospheric photo-oxidation, partitioning to soil and sediment, and aerobic degradation. canada.cacanada.ca Research indicates that DnOP is not persistent in air or surface water but may persist and accumulate in sediment, particularly under anaerobic conditions. canada.ca Its degradation half-life in a laboratory model water column was reported to be 5 days, with transformation products including mono-n-octyl phthalate and phthalic acid. canada.ca

DnOP has been identified in industrial effluents, municipal sewage sludge, surface waters, and sediments. canada.ca For example, studies in Canada have documented its presence in the effluents of chemical plants and in municipal sludge. canada.cacanada.ca It is also particularly associated with agricultural plastics, with some studies showing that phthalate profiles in mulched soils are dominated by DEHP and, to a lesser extent, DnOP. publish.csiro.au

The following tables summarize some of the reported concentrations of Di-n-octyl Phthalate (DnOP) in various environmental media from research and monitoring programs.

Table 1: Concentration of Di-n-octyl Phthalate (DnOP) in Canadian Water Samples

LocationYear(s) of SamplingConcentrationSource
Organic chemical plant effluent, Whitby, Ontario1990-1991Mean of 2.3 µg/L canada.cacanada.ca
Raw surface water, Alberta (1 of 45 samples)1987-19924 µg/L canada.ca
St. Lawrence River1987Mean of 9 ng/L canada.ca
Niagara River (at Fort Erie)1988-1989Mean of 2.9 ng/L canada.ca
Niagara River (at Niagara-on-the-Lake)1988-1989Mean of 5.2 ng/L canada.ca

Table 2: Concentration of Di-n-octyl Phthalate (DnOP) in Canadian Sediment and Sludge

MatrixLocationYear(s) of SamplingConcentrationSource
Municipal Sludge (9 of 15 samples)Canada-wide1980-1985Traces to 115 mg/kg (dry weight); Median of 7 mg/kg canada.cacanada.ca
SedimentDetroit River (Grosse Ile)198290 to 260 µg/kg publications.gc.ca

Properties

CAS No.

64535-98-4

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1

InChI Key

RLRMXWDXPLINPJ-WOJBJXKFSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC

Origin of Product

United States

Environmental Occurrence and Distribution of Di N Octyl Phthalate Dnop

Spatiotemporal Distribution in Aquatic Ecosystems

Concentrations in Surface Waters and Industrial Effluents

DnOP has been identified in surface waters and industrial effluents in various locations. In Canada, for instance, DnOP was detected in one of 45 raw surface water samples in Alberta between 1987 and 1992 at a concentration of 4 µg/L. canada.ca A 1987 study of the St. Lawrence River reported a mean concentration of 9 ng/L. canada.ca Industrial effluents can contain significantly higher concentrations. For example, between 1990 and 1991, the mean concentration of DnOP in the effluent from an organic chemical plant in Whitby, Ontario, was 2.3 µg/L. canada.ca In the United States, a water sample from the discharge pond of a phthalate (B1215562) ester plant on the Chester River in Maryland contained 1 ppb of DnOP. cdc.gov A study of the Hanjiang River in China found DnOP in 86.6% of water samples. mdpi.com In Washington State, a 2021 survey detected DnOP in the Puyallup River surface water at a concentration of 0.16 ug/L. wa.gov

Concentrations of Di-n-octyl Phthalate (DnOP) in Surface Waters and Industrial Effluents

LocationSample TypeConcentrationYear of Study
Alberta, CanadaRaw Surface Water4 µg/L1987-1992
St. Lawrence River, CanadaSurface Water9 ng/L (mean)1987
Whitby, Ontario, CanadaIndustrial Effluent2.3 µg/L (mean)1990-1991
Chester River, Maryland, USADischarge Pond Water1 ppb1984
Puyallup River, Washington, USASurface Water0.16 ug/L2021

Levels in Sediments and Suspended Particulate Matter

Due to its low water solubility and tendency to adsorb to organic matter, DnOP is often found in higher concentrations in sediments and suspended particulate matter. In Canada, concentrations in nine of 15 municipal sludges sampled between 1980 and 1985 ranged from trace amounts to 115 mg/kg (dry weight), with a median concentration of 7 mg/kg. canada.ca Sediment samples from the Detroit River in 1982 showed concentrations ranging from 90 to 260 µg/kg. publications.gc.ca A comprehensive study of the Hanjiang River in China detected DnOP in 90.0% of sediment samples, with concentrations ranging from not detected to 416 ng/g. mdpi.com The average concentration in the wet season was 140 ng/g, and in the dry season, it was 63.8 ng/L. mdpi.com Globally, sediment concentrations have been reported to range from less than 5 to 25,000 parts per trillion (ppt). cdc.gov

Concentrations of Di-n-octyl Phthalate (DnOP) in Sediments and Suspended Particulate Matter

LocationSample TypeConcentration RangeYear of Study
Canadian MunicipalitiesMunicipal SludgeTraces to 115 mg/kg (d.w.)1980-1985
Detroit River, CanadaSediment90 to 260 µg/kg1982
Hanjiang River, ChinaSedimentND to 416 ng/gUndisclosed
GlobalSediment<5 to 25,000 pptUndisclosed

Detection in Groundwater

The presence of DnOP in groundwater is a concern due to its potential for long-range transport in the subsurface. nih.gov At the Butler Mine Tunnel, a National Priorities List (NPL) site in Pittston, Pennsylvania, DnOP was detected in on-site oil/groundwater samples at concentrations of 110–792,000 ppb. cdc.gov However, a study of groundwater samples from EPA regions 1, 6, 7, and 9 did not detect DnOP. nih.gov Research indicates that while some phthalates are frequently found in groundwater, DnOP has not been detected in most groundwater samples, which may be due to its lower solubility compared to other phthalates like DEHP. researchgate.net A study in Zurich, Switzerland, aimed to develop a method for detecting trace amounts of phthalates in groundwater with a low detection limit of 0.1µg/l. scholarlinkinstitute.org

Atmospheric Presence and Deposition

DnOP can be released into the atmosphere through emissions from manufacturing processes and volatilization from plastic products. Once in the atmosphere, it can be transported over long distances.

Air Concentrations and Emissions

Limited data is available on the atmospheric concentrations of DnOP. General measurements have indicated air concentrations ranging from 0.06 to 0.94 parts per trillion (ppt). cdc.gov In the atmosphere, vapor-phase DnOP is expected to degrade by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours. nih.gov Particulate-phase DnOP is removed from the atmosphere through wet and dry deposition. nih.gov

Atmospheric Deposition via Rain and Dust Particles

DnOP can be deposited from the atmosphere onto land and water surfaces through rain and dust particles. cdc.gov Concentrations in rain have been measured in the range of 2.6 to 20 ppt. cdc.gov This deposition serves as a non-point source of DnOP contamination in various ecosystems. The process of wet deposition, which includes scavenging by rain, snow, and fog, is a significant removal mechanism for atmospheric particles, including those carrying DnOP. mdpi.com

Terrestrial Distribution in Soils

The presence of Di-n-octyl phthalate in the terrestrial environment is a consequence of its use in various industrial and consumer products that are eventually discarded. While data on its concentration in soil are noted to be limited, available research provides insight into its distribution and levels in specific contexts.

Soil Contamination Levels

Comprehensive data on DnOP concentrations in soil are scarce. cdc.govcanada.ca However, studies have detected its presence, particularly in areas impacted by human activity. As a liquid, DnOP can readily penetrate the soil, potentially leading to the contamination of groundwater. nih.gov

One study investigated the concentrations of dioctyl phthalate (DOP) in pastures following the application of sewage sludge. The research found that mean soil concentrations were not significantly different between plots treated with sewage sludge and control plots that received inorganic fertilizer. rsc.orgnih.gov This suggests a notable background presence of the compound in the environment. rsc.orgrsc.org In some cases, only trace levels of DnOP have been found in river sediments. nih.gov

Reported Concentrations of Di-n-octyl Phthalate (DnOP) in Soil
Sample TypeLocation/ContextConcentration (µg/g dry weight)
Pasture Soil (Sludge-Treated)Agricultural Research0.233
Pasture Soil (Control)Agricultural Research0.155

Accumulation in Landfills and Waste Disposal Sites

Landfills and hazardous waste sites are significant reservoirs for discarded plastic products, leading to the accumulation of plasticizers like DnOP. The compound has been identified in at least 300 of the hazardous waste sites on the U.S. National Priorities List (NPL). cdc.gov

The disposal of municipal sewage sludge, which can contain various contaminants from industrial and domestic sources, also contributes to the accumulation of DnOP in waste sites. Analysis of Canadian municipal sludges found DnOP concentrations ranging from trace amounts to 115 mg/kg (dry weight), with a median concentration of 7 mg/kg. canada.ca Furthermore, very high concentrations have been detected in the leachate of sanitary landfills. One report noted a maximum concentration of 1090 ppm for an unspecified isomer of dioctyl phthalate in landfill leachate, indicating its potential to mobilize from waste materials. nih.gov Landfill sites are recognized as a primary source of plastic waste and can act as a reservoir for phthalate esters, which may be released into the surrounding environment. researchgate.net

Biotic Presence and Accumulation

In aquatic ecosystems, DnOP can be transferred from the water and sediment into living organisms. Its lipophilic nature suggests a tendency to associate with fatty tissues.

Detection in Aquatic Organisms (e.g., Fish, Oysters)

Small amounts of DnOP have been found to build up in aquatic animals such as fish and oysters. cdc.gov However, field studies in some regions have found that concentrations in fish can be below the limit of detection, which was 5 ng/g dry weight in one study of Taiwan estuaries. nih.gov

Controlled laboratory studies provide more specific evidence of uptake. A 33-day model ecosystem study demonstrated that various aquatic organisms accumulate DnOP to different extents. Algae exhibited the highest concentration, followed by snails, while fish, mosquito larvae, and daphnia accumulated lower amounts. canada.ca

Accumulation of Di-n-octyl Phthalate (DnOP) in a Model Aquatic Ecosystem
OrganismConcentration (mg/kg)
Algae1.8
Snail0.85
Fish0.59
Mosquito Larvae0.59
Daphnia0.16

Sources and Environmental Release Pathways of Di N Octyl Phthalate Dnop

Industrial and Manufacturing Emissions

The production and processing of DnOP, as well as its incorporation into products, are significant sources of its release into the environment through various emission pathways. cdc.gov

Industrial facilities that manufacture or utilize DnOP can release the compound into aquatic environments through their wastewater discharges. Monitoring of industrial effluents has confirmed the presence of DnOP, indicating its potential to contaminate water bodies receiving these discharges.

In Canada, DnOP was detected in the effluents of chemical plants. For instance, in the early 1980s, concentrations in the range of 1 to 10 µg/L were reported in effluents from chemical plants discharging into the St. Lawrence and St. Clair Rivers. More recently, between 1990 and 1991, the mean concentration of DnOP in the effluent from an organic chemical plant in Ontario was found to be 2.3 µg/L. DnOP has also been found in municipal sewage sludge, with concentrations ranging from trace amounts to 115 mg/kg (dry weight) in a Canadian survey conducted between 1980 and 1985.

A study of aqueous industrial effluent extracts in the United States between 1979 and 1981 detected DnOP from various industrial categories. The concentrations found in single effluent extracts were 22,083 ng/µL for nonferrous metals, 12,161 and 23,704 ng/µL for organics and plastics, and 2,075 ng/µL for organic chemicals.

Table 1: Concentration of Di-n-octyl Phthalate (B1215562) (DnOP) in Industrial Wastewater and Sludge

Source/Location Matrix Concentration
Canadian Chemical Plants (St. Lawrence and St. Clair Rivers) Effluent 1 to 10 µg/L
Organic Chemical Plant (Ontario, Canada) Effluent Mean of 2.3 µg/L
Canadian Municipal Sludge Sludge (dry weight) Traces to 115 mg/kg
U.S. Nonferrous Metals Industry Effluent Extract 22,083 ng/µL
U.S. Organics and Plastics Industry Effluent Extract 12,161 and 23,704 ng/µL
U.S. Organic Chemicals Industry Effluent Extract 2,075 ng/µL

General environmental monitoring has measured DnOP concentrations in the air at levels ranging from 0.06 to 0.94 parts per trillion (ppt). cdc.gov In a study of indoor and ambient air, total concentrations of various phthalate esters were found to be significantly higher indoors. Among the phthalates studied, di-(2-ethyl)hexyl phthalate (DEHP) was present at the highest levels in all air samples, followed by di-n-octyl phthalate (DnOP) and di-n-butyl phthalate (DnBP). researchgate.net This indicates that while industrial emissions contribute to ambient levels, indoor sources can also be significant.

Table 2: Atmospheric Concentrations of Di-n-octyl Phthalate (DnOP)

Environment Concentration
General Ambient Air 0.06 to 0.94 parts per trillion (ppt)
Indoor and Ambient Air DEHP > DnOP > DnBP (relative abundance)

The disposal of industrial solid wastes and consumer products containing DnOP in landfills is a major route for its entry into the terrestrial environment. cdc.gov Over time, DnOP can be released from these waste materials and become a component of landfill leachate, the contaminated liquid that percolates through the waste.

Studies of landfill leachate have identified the presence of "dioctyl phthalate," with the specific isomer not always determined. In one instance, leachate from a sanitary landfill in Hamburg-Georgswerder was found to contain a maximum concentration of 1090 ppm of dioctyl phthalate. nih.gov A study of landfill leachate in Iran reported a concentration pattern where DEHP was the most abundant phthalate, followed by DnBP, DnOP, DEP, and DMP, indicating that DnOP is present but in lower concentrations than some other phthalates. researchgate.net DnOP has also been detected in the fly ash from municipal incinerators, suggesting that incineration of waste containing this compound can lead to its release. nih.gov

Table 3: Concentration of Dioctyl Phthalate in Landfill Leachate

Location Matrix Concentration Notes
Hamburg-Georgswerder, Germany Leachate Maximum of 1090 ppm Isomer unspecified
Iran Leachate DEHP > DnBP > DnOP > DEP > DMP Relative abundance

Release from Polymeric Materials and Consumer Products

DnOP is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance their flexibility. industrialchemicals.gov.au Its release from these materials throughout their service life is a continuous source of environmental contamination.

Phthalate plasticizers like DnOP are not chemically bonded to the polymer matrix but are physically mixed with it. industrialchemicals.gov.au This allows them to migrate, or leach, out of the plastic over time, especially when in contact with liquids or other materials.

Despite its use in various plastic products, some studies have not detected the leaching of DnOP. For example, a study analyzing 44 different plastic articles used as food and pharmaceutical contact materials did not detect DnOP in any of the samples. ni.ac.rs Similarly, a long-term migration study of additives from PVC food can coatings into aqueous food simulants (water and 3% acetic acid) at 40°C for up to 1.5 years did not detect migration of any of the analyzed plasticizers, which included phthalates. foodpackagingforum.org Another study on bottled drinking water did not detect DnOP in the majority of the samples tested. nih.gov These findings suggest that the leaching of DnOP into aqueous environments may be limited under certain conditions.

Table 4: Findings on Leaching of Di-n-octyl Phthalate (DnOP) from Plastics

Study Type Plastic Material Leaching Medium Finding
Analysis of 44 plastic articles Various polymers (FCMs and PCMs) n-Hexane DnOP not detected
Long-term migration from PVC coatings PVC Water and 3% acetic acid No plasticizer migration detected
Analysis of bottled drinking water PET bottles Water DnOP not detected in most samples

In addition to leaching, DnOP can be released from plastic products into the surrounding environment through evaporation or volatilization. cdc.gov This process is influenced by factors such as temperature and the surface area of the product.

The volatility of DnOP from polyvinyl chloride resin has been quantified in a laboratory setting. At 87°C, the volatility over a 24-hour period was found to be 2.2%. nih.gov Another study investigated the migration of DnOP from a source surface to settled dust through the air. The results showed that temperature plays a key role, with DnOP levels in dust at 30°C being significantly higher than at 20°C. researchgate.net This indicates that warmer conditions can enhance the evaporation of DnOP from plastic surfaces and its subsequent sorption to indoor dust.

Table 5: Evaporation and Volatilization of Di-n-octyl Phthalate (DnOP) from PVC

Parameter Condition Value/Finding
Volatility from PVC resin 24 hours at 87°C 2.2%
Migration to dust via air 20°C vs. 30°C DnOP levels in dust significantly higher at 30°C

Release from Burning of Plastic Products

The thermal degradation of plastic products is a notable source of Di-n-octyl phthalate (DnOP) release into the environment. cdc.gov Since phthalates like DnOP are not chemically bound to the polymer matrix of plastics, they can be released during disposal processes such as incineration or accidental fires. nih.govbiotage.com When plastics containing DnOP are burned, the compound can volatilize and be emitted along with smoke and other combustion byproducts. cdc.govresearchgate.net

The process of thermal degradation involves molecular deterioration from overheating, causing the long-chain backbone of the polymer to separate and react. appstate.edu Studies on the combustion of various plastics have identified phthalates among the major compounds present in the resulting smoke particles. researchgate.netnih.govresearchgate.net These emissions contribute to air pollution, and the released particles can eventually settle on land and water, leading to broader environmental contamination. cdc.govplasticsforchange.org The open-burning of refuse and plastic materials is a significant pathway for the atmospheric release of these compounds. nih.gov

Diffuse Sources and Environmental Transport

Urban Dust and Indoor Environments (e.g., House Dust)

Di-n-octyl phthalate is a pervasive semivolatile organic compound (SVOC) found in indoor environments, including urban and house dust. bohrium.comresearchgate.netnih.gov Phthalates are widely used as plasticizers in a vast array of consumer and building products, such as vinyl flooring, adhesives, carpet backing, and wire coatings. cdc.govnih.gov Because DnOP is not chemically bonded to these materials, it can be released over time into the indoor environment through evaporation and abrasion. nih.gov

Once airborne, DnOP can adsorb onto dust particles, which then settle on surfaces throughout the home and other indoor spaces. cdc.gov House dust acts as a significant reservoir for phthalates, leading to human exposure through ingestion, inhalation, and dermal contact. nih.govnih.gov Studies have consistently detected DnOP in indoor dust samples, although often at lower concentrations than other phthalates like DEHP. nih.govmdpi.com Research indicates that direct contact between dust and a source material can enhance the sorption of DnOP onto the dust. bohrium.comresearchgate.net

The concentration of DnOP in indoor dust can vary based on the types of materials present in the environment. For instance, detectable levels have been found in the dust of decoration material stores, particularly those selling flooring and furniture boards. mdpi.com

Table 1: Reported Concentrations of Di-n-octyl Phthalate (DnOP) in Environmental Samples

Environmental Matrix Concentration Range Location/Study Details
Air 0.06–0.94 parts per trillion (ppt) General environmental measurements cdc.govcdc.gov
Rain 2.6–20 ppt General environmental measurements cdc.govcdc.gov
River Water 1–310 ppt General environmental measurements cdc.govcdc.gov
Sediment <5–25,000 ppt General environmental measurements cdc.govcdc.gov
Surface Water (Canada) 4 µg/L (in 1 of 45 samples) Alberta, 1987-1992 canada.ca

Contamination as an Analytical Challenge in Environmental Studies

The widespread presence of phthalates, including DnOP, in the environment creates significant challenges for their accurate analysis in scientific studies. canada.cacanada.ca A primary issue is the risk of sample contamination at every stage of the analytical procedure, from collection and storage to preparation and analysis. canada.catoxicfreefood.org This background contamination is ubiquitous in laboratory environments due to the prevalence of phthalates in lab equipment, solvents, and even the air. canada.cacanada.catoxicfreefood.org

Common sources of laboratory contamination include plastic components such as tubing, containers, pipette tips, and filters, as well as flooring materials, paints, and adhesives. biotage.comresearchgate.net Since phthalates can easily leach from these materials, they can be inadvertently introduced into samples, leading to artificially inflated concentration measurements. biotage.com For instance, DnOP was identified as a contaminant in lipid and soil samples that were collected in plastic-lined bags. canada.ca

This omnipresence of phthalates necessitates rigorous quality control measures to obtain reliable and sensitive analytical results. toxicfreefood.org These measures include:

Careful Cleanup Procedures: Meticulous cleaning of all glassware and equipment is required to prevent cross-contamination. semanticscholar.org

Use of Procedural Blanks: Analyzing "blank" samples (which contain no analyte but are processed identically to the actual samples) is essential to quantify the level of background contamination. toxicfreefood.orgscirp.org

Dedicated Laboratory Space: To maintain low background levels for sensitive analyses, laboratories may need to be dedicated solely to phthalate research. toxicfreefood.org

High-Purity Reagents: Using solvents and other reagents that are certified to be free of phthalates is crucial. biotage.comscirp.org

Failure to control for contamination can compromise the validity of research findings, particularly in studies measuring the low concentrations of DnOP typically found in environmental samples. biotage.com

Environmental Fate and Transformation of Di N Octyl Phthalate Dnop

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For Di-n-octyl Phthalate (B1215562) (DnOP), the principal abiotic processes are hydrolysis and photochemical transformation. These reactions are critical in determining the persistence and ultimate fate of DnOP in the environment.

Hydrolysis Kinetics and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of DnOP, this process involves the cleavage of its ester bonds. Under alkaline conditions, DnOP initially hydrolyzes to form mono-n-octyl phthalate (MnOP) and 1-octanol. chemicalbook.com Subsequently, the monoester undergoes a second hydrolysis step, yielding phthalic acid and another molecule of 1-octanol. chemicalbook.com

Hydrolysis Data for Di-n-octyl Phthalate

ParameterConditionValueReference
Half-lifepH 7, 25°C107 years (estimated) chemicalbook.com
PathwayAlkaline conditionsDnOP → Mono-n-octyl phthalate + 1-octanol → Phthalic acid + 1-octanol chemicalbook.com

Photochemical Transformation (Direct Photolysis and Indirect Photolysis via Hydroxyl Radicals)

Photochemical transformation involves the degradation of a chemical initiated by the absorption of light. This can occur through two main mechanisms: direct photolysis, where the chemical itself absorbs light, and indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the chemical.

For DnOP that partitions to the atmosphere, the most significant transformation process is indirect photolysis via reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this vapor-phase reaction is approximately 19 to 44.8 hours. cdc.govnih.gov This indicates a relatively rapid degradation process for DnOP in the atmosphere.

Direct photolysis, where the DnOP molecule itself absorbs sunlight, is considered a less significant pathway. cdc.gov Although DnOP contains structural elements (chromophores) that can absorb sunlight at wavelengths greater than 290 nm, the rate of direct photodegradation under natural conditions is extremely slow. nih.goviwaponline.com Studies on similar phthalates have shown that while UV irradiation can degrade them, the rates are often low without the presence of photosensitizers or catalysts. nih.govresearchgate.netfrontiersin.org

Photochemical Transformation Data for Di-n-octyl Phthalate

ProcessReactantEstimated Half-lifeReference
Indirect Photolysis (Vapor-phase)Hydroxyl Radicals (•OH)19 - 44.8 hours cdc.govnih.gov
Direct PhotolysisSunlightNot expected to be a significant process cdc.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic pollutants by microorganisms and is considered the primary route for the removal of DnOP from the environment. researchgate.net Various microorganisms, particularly bacteria, have demonstrated the ability to use DnOP as a source of carbon and energy, leading to its mineralization.

Aerobic Biodegradation by Microorganisms (Bacteria, Fungi)

Several bacterial strains capable of aerobically degrading DnOP have been isolated from contaminated environments such as municipal waste, sludge, and soil. researchgate.net These microorganisms are crucial for the natural attenuation of DnOP in polluted ecosystems. While research has predominantly focused on bacteria, it is understood that fungal species may also contribute to the degradation process.

Examples of DnOP-Degrading Bacteria

Bacterial Genus/SpeciesSourceReference
Gordonia sp. (strain Dop5)Municipal waste-contaminated soil researchgate.netnih.gov
Arthrobacter sp.Environmental samples informahealthcare.com
Rhodococcus sp.Environmental samples informahealthcare.com
Burkholderia sp.Activated sludge researchgate.net
Halotolerant bacterial consortium (LF)Not specified informahealthcare.comresearchgate.net

One notable example is Gordonia sp. strain Dop5, which can completely degrade 750 mg/L of DnOP within 40 hours when it is the sole source of carbon. researchgate.net Similarly, a halotolerant bacterial consortium, LF, was found to be capable of degrading high concentrations of DnOP (2000 mg/L) with a removal efficiency of over 96%. informahealthcare.comresearchgate.net

The aerobic biodegradation of DnOP typically proceeds through a series of well-defined steps. researchgate.netnih.gov The primary degradation pathway involves the sequential hydrolysis of the two ester side chains. researchgate.net

De-esterification to Monoester : The process begins with the hydrolysis of one ester linkage of DnOP, resulting in the formation of mono-n-octyl phthalate (MnOP) and 1-octanol. researchgate.netnih.govresearchgate.net

Phthalic Acid Formation : The resulting MnOP is then further hydrolyzed, cleaving the second ester bond to produce phthalic acid and another molecule of 1-octanol. researchgate.netnih.govresearchgate.net

Aromatic Ring Cleavage (Protocatechuic Acid Pathway) : Phthalic acid is subsequently metabolized further. It is converted to protocatechuic acid, which is an intermediate that allows for the cleavage of the aromatic ring, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Side-Chain Degradation (Beta-oxidation of Octanol) : The 1-octanol released during the de-esterification steps is metabolized to 1-octanoic acid. researchgate.netnih.gov This fatty acid is then degraded through the beta-oxidation pathway, breaking it down into smaller units that can also enter the TCA cycle. researchgate.netnih.gov

An alternative pathway has been proposed for a bacterial consortium, LF, where degradation may occur through β-oxidation of the ethyl groups from the side chains, leading to intermediates such as hexyl octyl phthalate and di-hexyl phthalate. informahealthcare.com

The efficient biodegradation of DnOP relies on the presence and activity of specific microbial enzymes. The key enzymes involved in the initial de-esterification steps are hydrolases, specifically esterases. researchgate.netnih.gov In Gordonia sp. strain Dop5, two inducible esterases have been identified: di-n-octyl phthalate hydrolase and mono-n-octyl phthalate hydrolase. researchgate.netnih.gov The term "inducible" signifies that the bacteria produce these enzymes in response to the presence of DnOP.

For the subsequent degradation of the intermediates, other enzyme systems are crucial:

Dioxygenases : Protocatechuate 3,4-dioxygenase is involved in the breakdown of phthalic acid via the protocatechuic acid pathway, catalyzing the aromatic ring cleavage. researchgate.netnih.gov

Dehydrogenases : NAD+-dependent dehydrogenases are responsible for the metabolism of 1-octanol to 1-octanoic acid, preparing it for beta-oxidation. researchgate.netnih.gov

The ability of a microbial community to degrade a pollutant like DnOP can be enhanced through acclimation. When a microbial community is exposed to a contaminant, populations of bacteria capable of degrading it, such as Burkholderia, Acinetobacter, and Arthrobacter, can become dominant. researchgate.net This adaptation of the microbial community structure leads to a more efficient and rapid breakdown of the pollutant over time.

Anaerobic Biodegradation in Sediments and Soils

Di-n-octyl phthalate (DnOP) is susceptible to anaerobic biodegradation in sediment and soil environments, although this process is generally slower than aerobic degradation. canada.ca Under anaerobic conditions, DnOP can persist and accumulate in sediment. canada.ca The initial step in the anaerobic breakdown of DnOP involves the hydrolysis of the ester bonds, leading to the formation of mono-n-octyl phthalate (MnOP) and subsequently phthalic acid. nih.gov These intermediate products can then be further mineralized to methane and carbon dioxide by microbial communities. researchgate.net

Several types of anaerobic microorganisms, including methanogens and sulfate-reducing bacteria, are involved in the degradation of phthalate esters. nih.gov The efficiency of this process can be influenced by the presence of other organic compounds and electron acceptors in the environment.

Factors Influencing Biodegradation Rates (e.g., Temperature, Salinity, Organic Matter Content)

The rate of DnOP biodegradation is influenced by a variety of environmental factors:

Temperature: Microbial activity, and thus biodegradation, is highly dependent on temperature. Optimal temperatures for the degradation of DnOP by a halotolerant bacterial consortium were found to be around 30°C. researchgate.netinformahealthcare.com Higher temperatures generally accelerate the growth and metabolic rates of degrading microorganisms. nih.govsparkoncept.com

pH: The pH of the soil or sediment can also affect microbial activity. A pH of 6.0 was identified as optimal for the degradation of DnOP by a specific bacterial consortium. researchgate.netinformahealthcare.com

Salinity: High salt concentrations can inhibit the biodegradation of some organic compounds. However, halotolerant bacterial consortia have been shown to effectively degrade DnOP in saline conditions, with optimal degradation occurring at salt content below 3%. researchgate.netinformahealthcare.com

Organic Matter Content: The presence of organic matter can impact the bioavailability and degradation of DnOP. Sorption to organic matter in soil and sediment can reduce the availability of DnOP to microorganisms, potentially slowing degradation rates. ut.ac.ir Conversely, some organic materials can enhance microbial activity and co-metabolism.

Oxygen Availability: The presence or absence of oxygen is a critical factor. Aerobic biodegradation is generally faster and more complete than anaerobic degradation. nih.gov

Microbial Population: The presence of a microbial population adapted to degrading phthalates is crucial for efficient breakdown. The density and diversity of these microorganisms directly impact the rate of biodegradation. sparkoncept.com Inoculum size has been shown to be a significant factor, with a larger initial population of degrading bacteria leading to faster removal of the contaminant. mdpi.com

Environmental Partitioning and Transport

The movement and distribution of Di-n-octyl phthalate (DnOP) in the environment are governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Sorption to Soil and Sediment Particles (Log Koc Values)

Due to its hydrophobic nature and low water solubility, DnOP has a strong tendency to adsorb to soil and sediment particles. cdc.gov This process, known as sorption, is a key factor in its environmental distribution. The organic carbon-water partition coefficient (Koc) is a measure of this tendency. A high Log Koc value indicates that the chemical is likely to be found in soil and sediment rather than in water.

For DnOP, a mean sediment Log Koc value of >5.0 has been calculated. nih.gov This high value suggests that DnOP is expected to be immobile in soil, binding tightly to organic matter within the soil and sediment. nih.gov Sorption is a primary mechanism controlling the fate, transformation, and bioavailability of hydrophobic organic contaminants like DnOP. nih.gov

ParameterValueImplication
Log Koc>5.0Expected to be immobile in soil

Volatilization from Water and Soil Surfaces

Volatilization, the process of a chemical evaporating from a surface, is not considered a significant fate process for DnOP from water and soil surfaces. cdc.gov This is due to its low vapor pressure and strong adsorption to soil and sediment particles. nih.gov The Henry's Law Constant for DnOP further indicates a low potential for volatilization from water. publications.gc.ca

Mobility in Aquatic and Terrestrial Systems

The mobility of DnOP in both aquatic and terrestrial systems is limited due to its strong sorption to particulate matter. publications.gc.ca In aquatic environments, a significant portion of DnOP is associated with suspended solids. publications.gc.ca This binding to particles facilitates its removal from the water column through sedimentation. nih.gov In terrestrial systems, its high Koc value indicates that it is not likely to leach through the soil profile and contaminate groundwater. nih.gov However, DnOP can form water-soluble complexes with fulvic acids, which are commonly found in fresh water and soils, and this may increase its mobilization and reactivity. canada.ca

Advanced Analytical Methodologies for Di N Octyl Phthalate Dnop Environmental Analysis

Sample Collection and Pre-treatment Protocols for Environmental Matrices

The initial stages of sample collection and pre-treatment are fundamental to the integrity of the entire analytical process for DnOP. The primary challenges in these early steps are the prevention of extraneous contamination and the effective isolation of the analyte from complex sample matrices. researchgate.net

Phthalates, including DnOP, are ubiquitous in the laboratory environment, posing a significant risk of sample contamination. researchgate.net Common sources include plastic lab consumables, solvents, reagents, and even dust. researchgate.netresearchgate.net Contamination from laboratory glassware can significantly impair the analysis of phthalate (B1215562) esters at parts-per-billion to parts-per-trillion levels. cdc.gov Therefore, rigorous control measures are essential to maintain low background levels.

Key strategies to minimize contamination include:

Glassware and Equipment: All glassware must be meticulously cleaned, which may involve rinsing with high-purity solvents or baking at high temperatures to eliminate organic residues. researchgate.netcdc.gov The use of plastic materials, such as containers, tubing, or pipette tips, should be strictly avoided, as they are a major source of phthalate leaching. researchgate.netresearchgate.net

Laboratory Environment: The laboratory should be kept clean to avoid dust, which can contain phthalates. researchgate.net Samples should be stored carefully, for instance, by wrapping them in aluminum foil to prevent contamination from materials like recycled paper or cardboard. researchgate.net

Contamination Source Mitigation Strategy Rationale
Laboratory GlasswareSolvent rinsing, baking at high temperaturesRemoves organic residues and adsorbed phthalates. cdc.gov
Plastic Consumables (e.g., tubing, pipette tips)Avoid use; substitute with glass or stainless steelPlastics, especially soft PVC, are a primary source of phthalate leaching. researchgate.netresearchgate.net
Solvents and ReagentsUse of high-purity, redistilled solvents; running solvent blanksCommercial solvents can contain significant phthalate impurities. researchgate.netfao.org
Laboratory DustMaintain a clean working environmentDust particles can adsorb and transport phthalates. researchgate.net
Sample StorageWrap samples in aluminum foilPrevents contamination from external sources like cardboard or paper. researchgate.net

The selection of an appropriate extraction technique is contingent on the sample matrix (e.g., water, soil, sediment) and the concentration of DnOP. The goal is to efficiently transfer the analyte from the sample matrix into a solvent suitable for subsequent analysis.

Liquid-Liquid Extraction (LLE): A conventional and widely used method, LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. fao.orgijres.org While effective, it often requires large volumes of high-purity organic solvents, which increases the risk of contamination. cdc.gov

Solid-Phase Extraction (SPE): SPE is a preferred alternative to LLE as it significantly reduces solvent consumption and potential for contamination. cdc.govijres.org It utilizes a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and rapid technique that integrates sampling, extraction, and concentration into a single step. ijres.orgnih.gov A fused-silica fiber coated with a polymeric phase is exposed to the sample, and the analytes partition into the coating. The fiber is then directly introduced into the injection port of a gas chromatograph. researchgate.net

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE is an instrumental technique used for extracting organic pollutants from solid matrices like soil and sediment. nih.govresearchgate.net It employs conventional solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce extraction time and solvent volume compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds from the sample matrix, such as lipids, pigments, and other organic matter. sci-hub.sefoxscientific.com These interferences can affect the accuracy and sensitivity of the chromatographic analysis.

Florisil®, a synthetic magnesium silicate, is a widely used adsorbent for the clean-up of sample extracts containing phthalates and other organic pollutants. cdc.govepa.govepa.gov The procedure typically involves passing the sample extract through a chromatographic column packed with activated Florisil. sci-hub.segeorgia.gov

The polarity of the elution solvent is chosen to allow the analytes of interest, like DnOP, to pass through the column while retaining the more polar interfering compounds. epa.govgeorgia.gov The activity of the Florisil must be standardized, often using lauric acid, as it can vary between batches. epa.govepa.gov Anhydrous sodium sulfate (B86663) is commonly added to the top of the Florisil column to remove any residual water from the extract. sci-hub.seepa.gov This clean-up step is crucial for reducing high background levels in the chromatograms, thereby improving quantitation and extending the life of the analytical column and detector. foxscientific.com

Chromatographic and Spectrometric Detection and Quantification

Gas chromatography (GC) is the most common technique for the separation and determination of phthalates due to their volatility. nih.govthermofisher.com Coupling GC with a sensitive and selective detector allows for the accurate quantification of DnOP at trace levels in environmental samples.

GC-MS is considered the most specific and sensitive method for the analysis of phthalates and is often suggested as a suitable method for regulatory control. nih.govnih.govresearchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification.

For quantitative analysis, GC-MS is frequently operated in selected ion monitoring (SIM) mode. nih.govgcms.cz In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., m/z 149, 167, 279 for many phthalates), which significantly enhances sensitivity and reduces matrix interference. gcms.cz Tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices or when isomers are present. nih.gov

Parameter Description Advantage for DnOP Analysis
Separation Principle Differential partitioning of analytes between a stationary phase and a mobile gas phase based on volatility and polarity.Efficiently separates DnOP from other phthalates and matrix components. nih.gov
Detection Principle Ionization of separated compounds and detection of characteristic mass fragments.Provides high specificity for unequivocal identification of DnOP. nih.govgcms.cz
Operating Mode (SIM) Selected Ion Monitoring focuses the detector on specific mass-to-charge ratio (m/z) ions for the target analyte.Increases sensitivity and selectivity by filtering out noise from non-target compounds. nih.gov
Operating Mode (MS/MS) Tandem Mass Spectrometry monitors a specific transition from a precursor ion to a product ion.Offers superior selectivity and confirmation, minimizing false positives in complex samples. nih.govresearchgate.net

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography. chromatographyonline.com It is particularly sensitive to electronegative compounds, such as those containing halogens, but also shows a response to other groups like phthalates. chromatographyonline.comscioninstruments.com

The ECD operates by measuring a decrease in a constant electrical current produced by a radioactive source (typically Nickel-63). scioninstruments.comantpedia.com When an electronegative analyte passes through the detector, it captures electrons, causing a reduction in the standing current, which is registered as a peak. chromatographyonline.com

While GC-ECD can offer excellent sensitivity, reaching part-per-billion (ppb) or even part-per-trillion (ppt) levels, it is less specific than MS. mfd.org.mk Its response is not universal, and it is highly selective for compounds that can capture electrons. chromatographyonline.commeasurlabs.com Therefore, the analysis of DnOP by GC-ECD is susceptible to interference from co-eluting electronegative compounds, such as organochlorine pesticides and polychlorinated biphenyls (PCBs). cdc.gov This necessitates rigorous sample clean-up procedures, like the use of Florisil columns, to remove potential interferences before analysis. cdc.govfoxscientific.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely utilized technique for the quantitative analysis of Di-n-octyl Phthalate (DnOP) in various environmental matrices. researchgate.netnih.gov This method separates DnOP from other compounds in a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase, typically a C18 column. researchgate.netnih.gov The separated DnOP is then quantified by its absorbance of UV light at a specific wavelength.

The selection of the mobile phase, typically a mixture of acetonitrile (B52724) and water, is critical and is often run in a gradient elution mode to achieve optimal separation of a wide range of phthalates, including DnOP. oup.com The UV detection wavelength for phthalates is generally set between 224 and 230 nm, where they exhibit significant absorbance. researchgate.netoup.com

Method validation is a crucial aspect of ensuring the reliability of HPLC-UV analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.govmdpi.com Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. thermofisher.com For a group of 10 phthalate acid esters, including DnOP, a study demonstrated correlation coefficients greater than 0.9999. oup.com The sensitivity of the method is indicated by the LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For a range of phthalates, LOQ values below 0.64 µg/mL have been reported. researchgate.netnih.gov

The following table summarizes typical chromatographic conditions and performance data for the analysis of DnOP and other phthalates using HPLC-UV.

ParameterCondition/ValueReference
Chromatographic Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5.0 µm) researchgate.net
Mobile Phase Gradient of Acetonitrile and Water oup.com
Flow Rate 1.0 mL/min oup.com
Detection Wavelength 224 - 230 nm researchgate.netoup.com
Injection Volume 20 µL oup.com
Retention Time for DnOP ~25.64 min oup.com
Limit of Detection (LOD) Range for Phthalates 6.0–23.8 ng/mL oup.com
Limit of Quantification (LOQ) for Phthalates < 0.64 µg/mL researchgate.netnih.gov
Linearity (Correlation Coefficient, r²) > 0.999 researchgate.net
Recovery 71.27 - 106.97% oup.com

Challenges and Advancements in Trace Analysis

The accurate determination of DnOP at trace levels in complex environmental samples presents several analytical challenges. These challenges necessitate continuous advancements in analytical methodologies to improve sensitivity, specificity, and the scope of monitoring.

Attaining Low Detection Limits and Sensitivity Enhancement

Achieving low limits of detection (LOD) is paramount for the environmental analysis of DnOP, as it often exists at trace concentrations. Several strategies can be employed to enhance the sensitivity of HPLC-UV methods.

One key aspect is the management of the baseline noise. The choice of solvents and additives for the mobile phase can significantly impact the noise level of the baseline, especially at lower UV wavelengths (below 220 nm). sigmaaldrich.com Using high-purity solvents, such as "HPLC grade" or "LC-MS grade," is essential to minimize background signals. chromatographyonline.com For instance, acetonitrile is often preferred over methanol (B129727) for detection at wavelengths below 210 nm due to its lower UV cutoff. chromatographyonline.com

Increasing the efficiency of the chromatographic separation can also lead to enhanced sensitivity. This can be achieved by using columns packed with smaller particles or superficially porous particles (core-shell columns), which result in narrower and taller peaks, thereby increasing the signal-to-noise ratio. sigmaaldrich.comchromatographyonline.com Minimizing the system's dead volume, which is the volume from the injector to the detector cell excluding the column, is another critical factor for maintaining high separation efficiency. sigmaaldrich.com

Further strategies to improve sensitivity include increasing the injection volume of the sample and optimizing the flow rate of the mobile phase. sigmaaldrich.comglsciences.com However, increasing the injection volume must be done cautiously, as certain sample solvents may cause peak distortion. glsciences.com

The following table outlines several approaches for enhancing sensitivity in HPLC analysis.

StrategyDescriptionReference
Reduce Baseline Noise Use high-purity solvents and additives to minimize background interference. For UV detection below 220 nm, select solvents with low UV absorbance. sigmaaldrich.com
Increase Column Efficiency Employ columns with smaller particle sizes or core-shell technology to produce sharper, more intense peaks. sigmaaldrich.comchromatographyonline.com
Minimize System Dead Volume Reduce the volume of tubing and connections outside of the column to prevent peak broadening. sigmaaldrich.com
Optimize Flow Rate Adjust the mobile phase flow rate to achieve the best balance between analysis time and peak height/efficiency. sigmaaldrich.com
Increase Injection Volume Carefully increase the amount of sample injected to increase the analyte signal, ensuring the solvent does not negatively affect peak shape. glsciences.com

Isomer Differentiation and Specificity

A significant challenge in the analysis of DnOP is its differentiation from other structurally similar isomers, such as di-isooctyl phthalate (DIOP) and di-(2-ethylhexyl) phthalate (DEHP). nih.gov These isomers have the same molecular weight and can exhibit similar chromatographic behavior, making their separation and individual quantification difficult. thermofisher.com The co-elution of these isomers can lead to inaccurate quantification and misinterpretation of toxicological risks, as different isomers can have varying levels of toxicity. nih.gov

Achieving specificity in the analytical method is crucial to overcome this challenge. This often requires the optimization of chromatographic conditions, including the choice of the stationary phase. While standard C18 columns are widely used, alternative column chemistries may offer better selectivity for isomeric separation. For example, phenyl-based columns can provide different selectivity for aromatic compounds, which may aid in resolving positional isomers. mtc-usa.com Columns with shape-selective stationary phases, such as those based on cholesterol, could potentially separate geometric isomers. mtc-usa.com

In cases where complete chromatographic separation is not achievable, the use of more specific detectors, such as mass spectrometry, may be necessary. However, even with mass spectrometry, the differentiation of certain phthalate isomers can remain a challenge. thermofisher.com

Non-target Screening Approaches in Environmental Monitoring

Traditional environmental monitoring relies on target analysis, which focuses on a predefined list of known contaminants. This approach, however, may overlook a vast number of unknown or emerging pollutants. Non-target screening (NTS) has emerged as a powerful strategy to address this limitation by aiming to detect and identify a broad range of chemicals in a sample without prior selection. chromatographyonline.com

NTS methodologies, typically employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in identifying new and unexpected contaminants in environmental samples. chromatographyonline.comnih.gov The workflow for NTS involves acquiring comprehensive data on all detectable compounds in a sample, followed by sophisticated data processing to filter and prioritize features of interest. chromatographyonline.com

Several prioritization strategies are employed in NTS to manage the large volume of data and focus on environmentally relevant compounds. chromatographyonline.comchromatographyonline.com These strategies can be based on the intensity of the signal, frequency of detection, or by comparing samples from different locations or time points. chromatographyonline.com Suspect screening, a related approach, involves searching the NTS data for a list of suspected compounds for which analytical standards may not be readily available. nih.gov

The application of NTS in environmental monitoring can provide a more holistic view of the chemical landscape and help in the early identification of emerging phthalates and other plasticizers that may pose a risk to the environment and human health. chromatographyonline.com

Ecotoxicological Impact and Mechanisms in Non Human Organisms

Aquatic Ecotoxicity

Phthalate (B1215562) esters are ubiquitous in aquatic environments, entering through industrial effluents, runoff, and leaching from plastic waste frontiersin.org. The ecotoxicity in aquatic systems is assessed across different trophic levels, from microorganisms to fish chemsafetypro.com. While higher molecular weight phthalates like DnOP and DEHP have limited water solubility, which can complicate toxicity testing, they have been shown to exert various adverse effects on aquatic life mst.dkoup.com.

The impact of phthalate esters has been evaluated on various aquatic microorganisms, including bacteria and protozoans oup.com. These organisms play a crucial role in aquatic ecosystems, particularly in nutrient cycling. Biodegradation by microorganisms is considered the most significant process determining the fate of phthalate esters in aquatic environments oup.com. While many microorganisms can utilize phthalates as a carbon source, high concentrations can be inhibitory. Studies have shown that the toxicity to microorganisms is generally limited to lower molecular weight phthalates oup.com. For higher molecular weight compounds like C8 phthalates, the low aqueous solubility often means that adverse effects are not observed at concentrations up to their solubility limit. However, the potential for effects on microbial community structure and function, especially in sediments where concentrations can be higher, remains an area of ongoing research.

Algae are primary producers in most aquatic ecosystems, and any inhibition of their growth can have cascading effects on the food web. Algal growth inhibition tests are standard ecotoxicological assays used to determine the effects of chemical substances env.go.jpnih.gov. The toxicity of phthalates to algae, often measured as the EC50 (the concentration causing a 50% reduction in growth or growth rate), has been studied for numerous species, including green and blue-green algae oup.comdtu.dk.

For di-n-butyl phthalate (DBP), a lower molecular weight phthalate, the green alga Selenastrum capricornutum showed an EC50 of 0.75 mg⋅L⁻¹ ccme.ca. For the higher molecular weight di(2-ethylhexyl) phthalate (DEHP), effects are typically observed at higher concentrations. For instance, the duckweed Lemna gibba exhibited a 7-day EC50 for growth at 2060 mg⋅L⁻¹ ccme.ca. The toxicity of phthalates to algae tends to increase as water solubility decreases, but for high molecular weight esters, the effective concentrations often exceed their true water solubility, suggesting that physical effects may also play a role mst.dkosti.gov.

Table 1: Algal Toxicity Data for Selected Phthalates

CompoundSpeciesEndpointValue (mg/L)Reference
Di-n-butyl phthalate (DBP)Selenastrum capricornutum (Green alga)EC500.75 ccme.ca
Di(2-ethylhexyl) phthalate (DEHP)Lemna gibba (Duckweed)7-day EC50 (growth)2060 ccme.ca

Aquatic invertebrates are a critical link in the food chain and are often sensitive indicators of pollution. The water flea, Daphnia magna, is a standard model organism for assessing both acute immobilization and chronic reproductive effects chemsafetypro.com. Phthalate esters have been shown to impair reproduction and survival in daphnids nih.gov.

For di-n-octyl phthalate (DOP), exposure caused a significant reduction in the fecundity of Daphnia magna at a concentration of 1.0 mg/L, while 0.32 mg/L had no significant effect nm.gov. Similarly, chronic studies with DEHP found it to be one of the more toxic phthalates to D. magna, with a 21-day lowest observed effect level (LOEL) for reproduction reported as low as 0.003 mg⋅L⁻¹ ccme.ca. The toxicity of higher-molecular-weight phthalates to daphnids can sometimes be attributed to physical mechanisms, such as surface entrapment, rather than solely to the dissolved chemical osti.gov.

Table 2: Toxicity of C8 Phthalates to Daphnia magna

CompoundExposure DurationEndpointValue (mg/L)Reference
Di-n-octyl phthalate (DOP)ChronicReproduction Impairment (Significant Reduction)1.0 nm.gov
Di-n-octyl phthalate (DOP)ChronicNo Significant Effect on Reproduction0.32 nm.gov
Di(2-ethylhexyl) phthalate (DEHP)21 daysLOEL (Reproduction)0.003 ccme.ca
Di(2-ethylhexyl) phthalate (DEHP)48 hoursLC502.0 ccme.ca

The toxicity of phthalates to fish has been extensively studied, covering both acute lethality and chronic effects on early life stages ecetoc.org. Acute toxicity, typically measured as the 96-hour LC50, is generally low for higher molecular weight phthalates oup.com. For instance, the 96-hour LC50 for di-n-octyl phthalate (DnOP) in fathead minnows was not observed at concentrations up to its water solubility limit publications.gc.ca.

Chronic studies focusing on sensitive early life stages often reveal effects at lower concentrations. Exposure to di-n-octyl phthalate did not affect the survival of early embryos or larvae of the fathead minnow at doses up to 10 mg/L, although embryo hatching was significantly decreased at this concentration nm.gov. Another study reported that concentrations of di-2-ethylhexyl phthalate between 14 to 54 µg/L significantly increased total protein catabolism in rainbow trout embryos 24 days after hatching epa.gov.

Table 3: Fish Toxicity Data for Selected Phthalates

CompoundSpeciesExposure DurationEndpointValueReference
Di-n-octyl phthalate (DOP)Fathead Minnow (Pimephales promelas)ChronicDecreased Embryo Hatching10 mg/L nm.gov
Di(2-ethylhexyl) phthalate (DEHP)Rainbow Trout (Oncorhynchus mykiss)90 daysIncreased Protein Catabolism14-54 µg/L epa.gov
Di-n-butyl phthalate (DBP)Fathead Minnow (Pimephales promelas)Chronic20-day NOEL (Hatching & Survival)560 µg/L ccme.ca

Beyond survival and reproduction, phthalates can induce a range of sublethal effects in aquatic organisms. These compounds are known endocrine disruptors, capable of interfering with hormonal systems that regulate development and reproduction researchgate.netnih.gov. Exposure to various phthalates has been linked to metabolic disorders, neurotoxicity, and immunosuppression in aquatic animals researchgate.netnih.gov.

In fish, DEHP exposure can lead to significant disruptions to the neural, endocrine, immune, and metabolic systems researchgate.net. Studies on Daphnia magna have shown that sub-lethal exposure to phthalates can disrupt amino acid and energy metabolism nih.gov. Phthalate exposure can also lead to enhanced fat accumulation, potentially by inhibiting the absorption and catabolism of fatty acids nih.gov. Furthermore, phthalates can cause oxidative stress and genotoxicity, leading to DNA damage in fish species like Nile tilapia researchgate.net. At the molecular level, some phthalates have been shown to alter the expression of genes related to DNA repair, apoptosis, and detoxification in freshwater snails nih.gov.

Terrestrial Ecotoxicity (e.g., Soil Organisms, Plants)

Phthalates contaminate terrestrial environments through sources like sewage sludge application, plastic mulch, and atmospheric deposition nih.gov. The fate and toxicity of these compounds in soil are influenced by factors such as soil pH, organic matter content, and moisture nih.goveuropa.eu.

Studies on the effects of DEHP on various soil organisms have shown varied sensitivity. While no adverse effects were observed in earthworms, DEHP did impact soil algae, collembola, and nematodes nih.gov. For collembola, reproduction was hindered at lower concentrations than those affecting adult survival, suggesting that fertility is a more sensitive endpoint nih.gov. In plants, such as lettuce (Lactuca sativa), phthalate exposure can lead to reduced biomass and photosynthetic pigment content nih.gov. The toxicity of phthalates to lettuce was found to be highly dependent on soil properties, with soil pH being the most influential factor nih.gov. High concentrations of phthalates in soil can also inhibit the functional diversity of the soil microbial community and the activity of soil enzymes nih.gov.

Ecological Implications of Degradation Products and Metabolites (e.g., Monoesters, Phthalic Acid)

The environmental impact of di(2-ethylhexyl) phthalate (DEHP) is not limited to the parent compound; its degradation products and metabolites also pose ecological risks. In biological systems and the environment, DEHP is primarily metabolized into mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. cdc.gov MEHP, in particular, is a bioactive metabolite that is the focus of many toxicological studies. nih.govmdpi.com Biodegradation in the environment also leads to the formation of MEHP and ultimately phthalic acid (PA). rsc.orgnih.gov

MEHP is known to be an endocrine-disrupting chemical and exposure has been linked to decreased reproductive success. nih.govnih.gov Studies on mouse embryos have shown that high concentrations of MEHP can negatively affect development, reducing the formation and hatching of blastocysts. nih.govnih.gov In a mouse spermatogonia-derived cell line, MEHP was found to inhibit cell viability, cause cell cycle arrest, and induce apoptosis. mdpi.com Furthermore, MEHP can disrupt mitochondrial homeostasis in human trophoblast cells at concentrations within the human exposure range, suggesting potential impacts on placental development. mdpi.com

Phthalic acid, the final backbone product of phthalate ester degradation, also has toxicological properties. nih.gov While its acute toxicity is generally low, studies have suggested that PA exhibits in vitro and in vivo toxicity, including mutagenicity and developmental and reproductive toxicity. nih.gov For instance, repeated feeding of phthalic acid caused effects on the blood in rats and rabbits, and its potassium salt inhibited rabbit sperm motility. nih.gov The degradation of the parent phthalate to a substance like phthalic acid may be responsible for some of the observed toxicity in aquatic organisms. researchgate.net The complete degradation pathway of a similar compound, di-n-octyl phthalate, by the bacterium Gordonia sp. involves its breakdown into mono-n-octyl phthalate, phthalic acid, and 1-octanol, which are then further metabolized. nih.gov

Degradation Product/MetaboliteParent CompoundObserved Ecological/Toxicological EffectOrganism/System Studied
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)Reduced blastocyst formation and hatching. nih.govnih.govMouse embryos (in vitro)
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)Inhibited cell viability, induced cell cycle arrest and apoptosis. mdpi.comMouse spermatogonia-derived cells (GC-1)
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)Disrupted mitochondrial function, dynamics, and biogenesis. mdpi.comHuman trophoblast cells (HTR-8/SVneo)
Phthalic Acid (PA)Phthalate Esters (general)Mutagenicity, developmental and reproductive toxicity. nih.govVarious (in vitro and in vivo studies)
Phthalic Acid (PA)Phthalate Esters (general)Inhibited sperm motility (as potassium salt). nih.govRabbit sperm (in vitro)

Endocrine Disrupting Mechanisms in Wildlife

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in wildlife. nih.govresearchgate.netnih.gov These chemicals can mimic or antagonize natural hormones by interacting with hormone receptors, potentially disrupting normal bodily functions. nih.gov The endocrine system, a complex network controlling growth, development, metabolism, and reproduction, is vulnerable to such interference. nih.gov

In wildlife, particularly in aquatic organisms, DEHP has demonstrated multiple mechanisms of endocrine disruption. In fish, DEHP has been shown to possess anti-androgenic activity. nih.gov It can also exert anti-estrogenic effects, which is thought to occur through competition with endogenous estrogens for the estrogen receptor. nih.gov Beyond direct receptor interaction, phthalates can affect the metabolic pathways involved in steroid biosynthesis and metabolism in fish. nih.gov

Studies in laboratory animals further elucidate these mechanisms. In male rats, DEHP administration can lead to significant decreases in plasma testosterone (B1683101) and testicular toxicity, characterized by reduced sperm production and testicular atrophy at high doses. epa.govnih.gov The exposure of rats to DEHP has also been shown to disrupt the hypothalamus-pituitary-thyroid (HPT) axis. frontiersin.org Chronic exposure can lead to reduced levels of thyroid hormones (T3 and T4) and increased levels of thyroid-stimulating hormone (TSH), indicating an impact on thyroid homeostasis. frontiersin.org Phthalate exposure has been linked to significant changes in pathways within the testis, including the PPAR signaling pathway and the p53 signaling pathway. jcpjournal.org

MechanismEffectOrganism/System Studied
Anti-androgenic activityInterferes with male hormone function. nih.govFish (in vitro)
Anti-estrogenic activityCompetes with endogenous estrogens for receptors. nih.govFish (in vitro)
Disruption of steroid biosynthesisAffects metabolic pathways for hormone production. nih.govFish (in vivo)
Reduced testosterone synthesisDecreases plasma testosterone levels, leading to testicular toxicity. epa.govnih.govMale Rats
Hypothalamus-Pituitary-Thyroid (HPT) Axis DisruptionAlters levels of thyroid hormones (T3, T4) and TSH. frontiersin.orgRats
Alteration of Gene Signaling PathwaysAffects PPAR and p53 signaling pathways in the testis. jcpjournal.orgRats

Synergistic and Antagonistic Effects in Mixtures with Other Environmental Pollutants

In the environment, organisms are typically exposed to a complex mixture of pollutants rather than single compounds. nih.gov The combined effects of these chemicals can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic (where the combined effect is less than the sum). researchgate.net The study of mixture effects of plasticizers is a frequently overlooked area, but it is critical for accurate environmental risk assessment. nih.govnih.gov

Research has shown that co-exposure to DEHP and other common pollutants can lead to complex interactions. A study on the combined effect of DEHP and di-n-butylphthalate (DBP) on the tubificid oligochaete Monopylephorus limosus revealed a synergistic toxic effect. nih.gov Similarly, when combined, DEHP and DBP were found to have a stronger effect on promoting rat insulinoma cell apoptosis than either phthalate individually. researchgate.net

Interactions are not limited to chemicals within the same class. Co-exposure to DEHP and Bisphenol A (BPA), another widespread endocrine disruptor, has been studied in juvenile rats. The results indicated that the nature of the interaction (synergistic, additive, or antagonistic) was dependent on the biological system, the dose levels, and the sex of the animal. mdpi.com In the metabolic system of female rats, synergism was predominant, while in males, the effects were mainly additive. mdpi.com Conversely, for the reproductive and endocrine systems, the co-exposure primarily resulted in antagonistic interactions. mdpi.com These findings highlight the complexity of predicting the real-world impacts of chemical mixtures and underscore the need for more comprehensive research into the synergistic and antagonistic effects of environmental pollutants. researchgate.netmdpi.com

Pollutant MixtureOrganism/System StudiedObserved InteractionFinding
DEHP and Di-n-butylphthalate (DBP)Tubificid oligochaete (Monopylephorus limosus)SynergisticThe mixture exhibited greater toxicity than the individual compounds. nih.gov
DEHP and Di-n-butylphthalate (DBP)Rat insulinoma cellsSynergisticThe combined effect on promoting apoptosis was stronger than singular phthalates. researchgate.net
DEHP and Bisphenol A (BPA)Juvenile Rats (Metabolic System)Synergistic (Females), Additive (Males)Sex-specific interactions were observed for metabolic endpoints. mdpi.com
DEHP and Bisphenol A (BPA)Juvenile Rats (Reproductive & Endocrine Systems)AntagonisticThe combined exposure resulted in reduced effects compared to individual chemicals. mdpi.com

Ecological Risk Assessment and Regulatory Context of Di N Octyl Phthalate Dnop

Frameworks and Methodologies for Environmental Risk Assessment

The environmental risk assessment of chemical substances like Di-n-octyl Phthalate (B1215562) relies on structured frameworks to systematically evaluate potential harm to ecosystems. These methodologies provide a basis for regulatory decisions by comparing environmental exposure concentrations with concentrations that are known to cause toxic effects.

Risk Quotient (RQ) Approach and its Application

A primary tool in ecological risk assessment is the Risk Quotient (RQ) method. researchgate.netregulations.govnih.gov This approach quantitatively characterizes risk by calculating a ratio between the Predicted Environmental Concentration (PEC) of a substance and its Predicted No-Effect Concentration (PNEC). researchgate.net The formula is expressed as:

RQ = PEC / PNEC regulations.govregulations.gov

The resulting quotient is then compared to established Levels of Concern (LOCs) to determine the potential for risk. regulations.govregulations.gov An RQ value greater than 1 suggests a high potential for adverse environmental effects, while a value less than 1 indicates a lower risk. researchgate.net Specifically, an RQ between 0.1 and 1.0 is often considered to indicate medium risk, and an RQ below 0.1 suggests low or negligible risk. researchgate.net

This deterministic approach serves as a screening-level estimate to identify situations of high or low risk. epa.gov In the context of phthalate assessments, the RQ method has been applied to various environmental matrices. For instance, a study assessing phthalates in the surface water of China determined an RQ for DnOP of 6.70 × 10-3, indicating a low risk to aquatic species in that specific environment. researchgate.net Another assessment in the Hai River found a similarly low RQ for DnOP of 3.00 × 10-3. researchgate.net

The following table illustrates the risk classification based on RQ values:

Table 1: Risk Classification Based on Risk Quotient (RQ) Values

RQ Value Risk Level Indication
> 1.0 High The substance is likely to pose an environmental risk.
0.1 - 1.0 Medium The substance may pose an environmental risk.
< 0.1 Low The substance is unlikely to pose an environmental risk.

Data derived from multiple sources. researchgate.net

Determination of Predicted No-Effect Concentrations (PNEC)

The Predicted No-Effect Concentration (PNEC) is a critical component of the RQ calculation. It represents the concentration of a chemical below which adverse effects in an ecosystem are unlikely to occur. wikipedia.org PNEC values are intended to be conservative to ensure the protection of the environment. wikipedia.org

PNECs can be derived from various types of ecotoxicological data, including:

Single-species toxicity data: This involves using results from acute or chronic toxicity tests on individual species (e.g., fish, invertebrates, algae). wikipedia.orgfrontiersin.org The lowest available reliable toxicity value, such as a No-Observed-Effect-Concentration (NOEC) or a 10% Effect Concentration (EC10), is divided by an assessment factor (AF). nih.gov The AF accounts for uncertainties, such as extrapolating from laboratory data to a real-world ecosystem and from single-species tests to multiple species. frontiersin.org

Species Sensitivity Distribution (SSD) models: When sufficient toxicity data is available for multiple species, an SSD can be constructed. wikipedia.orgfrontiersin.org This statistical model describes the variation in sensitivity among different species. The hazardous concentration for 5% of the species (HC5) is derived from the SSD and an assessment factor (typically between 1 and 5) is applied to determine the PNEC. wikipedia.org

Due to a relative lack of specific toxicity data for DnOP compared to other phthalates, deriving a definitive PNEC can be challenging. researchgate.netcanada.ca Studies on aquatic organisms have often found no adverse effects even at the highest concentrations tested, though some research indicates that reproductive impairment is the most sensitive endpoint. canada.ca

Cumulative Ecological Risk Assessment Approaches for Phthalate Mixtures

There is a growing recognition that assessing chemicals individually may not be sufficiently protective of public health and the environment, as organisms are typically exposed to mixtures of related compounds. acs.orgnih.gov

Rationale for Considering Co-occurrence and Combined Effects

A cumulative risk assessment (CRA) is warranted for phthalates due to several key factors. acs.orgnih.gov Phthalates are widely used and frequently detected together in various environmental media, leading to co-exposure of ecosystems. acs.orgplos.org Furthermore, evidence suggests that different phthalates can have additive toxic effects, particularly on common biological targets. acs.orgepa.gov This means that the combined effect of a mixture of phthalates can be greater than the effect of each individual compound at the same concentration. Therefore, risk estimates based on individual phthalate exposures may underestimate the actual risk. acs.orgnih.gov The U.S. Environmental Protection Agency (EPA) has been reconsidering the appropriateness of a CRA for phthalates under the Toxic Substances Control Act (TSCA). acs.orgnih.gov

Toxic Unit Summation Models and their Limitations

One of the primary models used in cumulative risk assessment for chemical mixtures is the concept of dose addition, often implemented through Toxic Unit (TU) summation or Hazard Index (HI) models. nih.govcanada.ca This approach is considered appropriate when the components of a mixture are believed to have a similar mechanism of action. nih.gov The model assumes that the combined toxicity can be predicted by summing the concentrations of each chemical, scaled by its potency relative to a reference chemical. nih.gov

The Hazard Index is calculated as the sum of the hazard quotients (exposure divided by a toxicity value) for each component in the mixture. nih.gov Experimental data for phthalate combinations have shown that dose addition can provide good approximations of mixture effects. acs.org Numerous studies have demonstrated the accuracy of dose addition modeling for estimating the combined effects of multiple phthalates. epa.gov

However, these models have limitations. Their accuracy depends on the validity of the "similar action" assumption. While many phthalates exhibit similar toxicological endpoints, there can be differences in their metabolism and precise mechanisms of action, which could lead to deviations from simple dose addition. nih.gov Furthermore, the application of these models requires extensive data on the toxicity and potency of each component, which may not always be available. acs.org Despite these limitations, the National Academy of Sciences has concluded that for phthalates, dose addition is the appropriate default approach, as independent action models could lead to substantial underestimations of combined effects. acs.org

Environmental Regulatory Status and Guidelines

The regulatory status of Di-n-octyl Phthalate varies across different jurisdictions, reflecting differing assessments of its potential risk.

In the United States, the EPA has taken several actions related to DnOP. It is listed as a Hazardous Waste Constituent and is subject to Land Disposal Restrictions. nih.gov However, it was delisted from the Toxic Chemical Release Reporting Rule, with the EPA concluding in 1993 that there was "not sufficient evidence to establish that DNOP causes...environmental toxicity." nih.govcdc.gov The New Jersey Department of Environmental Protection has established a specific Ground Water Quality Standard for DnOP at 80 µg/L. nj.gov

Table 2: Selected U.S. Federal Regulations and Guidelines for Di-n-octyl Phthalate (DnOP)

Agency Regulation/Guideline Status Reference
EPA OERR Reportable Quantity 5000 pounds EPA 1995i (40 CFR 302.4) nih.gov
EPA OSW Hazardous Waste Constituent Yes EPA 1995f (40 CFR 261, Appendix VIII) nih.gov
EPA OSW Land Disposal Restrictions Yes EPA 1995e (40 CFR 268) nih.gov
EPA OTS Toxic Chemical Release Reporting Rule No (Delisted) EPA 1995h (40 CFR 372) nih.gov

Source: National Center for Biotechnology Information. nih.gov

In Canada, an assessment under the Canadian Environmental Protection Act (CEPA) concluded that DnOP is not entering the environment in a quantity or under conditions that are harmful to the environment. canada.ca The assessment noted limited toxicity data and that adverse effects in aquatic organisms were generally found only at concentrations near the substance's water solubility limit. canada.ca

European Union legislation restricts the use of DnOP in certain toys and childcare articles that can be placed in the mouth. industrialchemicals.gov.au Additionally, model legislation in the U.S. developed by the Toxics in Packaging Clearinghouse proposes prohibiting the sale or distribution of packaging containing intentionally introduced phthalates, defined as a class. toxicsinpackaging.org

Inclusion on National and International Priority Pollutant Lists (e.g., US EPA, CEPA)

Di-n-octyl phthalate (DnOP) has been identified as a substance of concern by national and international bodies, leading to its inclusion on priority pollutant lists. These lists are instrumental in prioritizing research, regulation, and monitoring efforts for chemicals that may pose a risk to the environment and human health.

In the United States, the Environmental Protection Agency (EPA) has classified Di-n-octyl phthalate as a "Priority Pollutant" under the Clean Water Act. epa.govepa.gov This designation subjects DnOP to specific regulatory controls and requires the EPA to develop analytical test methods for its detection in wastewater. epa.gov The list of 126 Priority Pollutants serves as a foundational tool for developing national discharge standards, such as Effluent Guidelines, and for implementation in national permitting programs like the National Pollutant Discharge Elimination System (NPDES). epa.gov

Similarly, in Canada, Di-n-octyl phthalate was included in the First Priority Substances List (PSL1) under the Canadian Environmental Protection Act (CEPA) of 1989. canada.ca This list comprises 44 substances or groups of substances that were prioritized for assessment to determine if they were "toxic" as defined by the Act. canada.casubsportplus.eu The assessment for DnOP under CEPA considered whether it enters or is likely to enter the Canadian environment in concentrations or under conditions that could pose a danger to human life or health. canada.ca Although DnOP is not produced in Canada, its annual use is approximately one tonne. canada.ca It has been detected in industrial effluents and sewage sludge in the country. canada.ca

The inclusion of DnOP on these lists underscores the governmental recognition of its potential environmental and health risks, thereby triggering further investigation and potential regulatory action.

Restrictions and Policies on Environmental Release

Regulatory bodies in various jurisdictions have established restrictions and policies to control the environmental release of Di-n-octyl phthalate. These measures primarily target consumer products from which DnOP can leach into the environment.

In the European Union, the regulation of DnOP falls under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. ineris.frcompliancegate.com Specifically, Annex XVII of REACH restricts the use of DnOP, along with Di-Isononyl Phthalate (DINP) and Di-Isodecyl Phthalate (DIDP), in toys and childcare articles that can be placed in the mouth by children. ineris.fr The concentration of these phthalates in the plasticized material of such articles must not exceed 0.1% by mass. ineris.fr The European Union has also established restrictions on the manufacture, commercialization, and use of certain phthalates in toys and childcare products since 1999. aimplas.net

In the United States, while there is no outright prohibition on the use of DnOP in cosmetics, its use is limited in food contact materials. researchgate.netnih.gov The EPA has the authority to regulate phthalates and has taken action on a case-by-case basis. epa.gov

China has also implemented restrictions, limiting the concentration of DnOP, among other phthalates, in plastic toys to 0.1% of the material's composition. researchgate.netnih.gov

These regulations aim to minimize the environmental burden of DnOP by controlling its presence in consumer goods, which are a significant source of its release into the environment through leaching and disposal.

International Regulatory Harmonization and Discrepancies

While there is a general international consensus on the need to regulate Di-n-octyl phthalate, particularly in products intended for children, notable discrepancies exist in the scope and stringency of these regulations across different countries and regions.

A significant area of harmonization is the restriction of DnOP in toys and childcare articles. The European Union, the United States, and China all have regulations that limit the concentration of DnOP in these products to 0.1%. researchgate.netnih.govresearchgate.netresearchgate.net This reflects a shared concern about the potential health risks to children from exposure to this phthalate.

However, substantial differences in legislation are evident in other product categories, such as food contact materials (FCM) and cosmetics. researchgate.netnih.gov The European Union has severe restrictions on seven of the most common phthalates, including DnOP, in FCM and has largely banned their use as cosmetic components. researchgate.netnih.gov In contrast, the United States has no formal prohibition on their use in cosmetics, although they are limited in FCM. researchgate.netnih.gov In China, while there are limits for DnOP in toys, the regulations for cosmetics focus on prohibiting other phthalates like DEHP, BBP, and DBP. researchgate.netnih.gov

These discrepancies highlight the different regulatory approaches and priorities of various governing bodies. While the protection of children from phthalate exposure in toys is a point of international agreement, the regulation of DnOP in other consumer products remains inconsistent, leading to a complex global regulatory landscape. researchgate.netnih.gov

Interactive Data Tables

Table 1: Inclusion of Di-n-octyl Phthalate on National Priority Pollutant Lists

Country/RegionRegulatory BodyPriority List
United StatesEnvironmental Protection Agency (EPA)Priority Pollutant List
CanadaEnvironment and Climate Change CanadaFirst Priority Substances List (PSL1)

Table 2: International Restrictions and Policies on Di-n-octyl Phthalate

JurisdictionProduct CategoryRegulation/PolicyConcentration Limit
European UnionToys and childcare articles (mouthable)REACH (Annex XVII)≤ 0.1% by mass
United StatesToys and childcare articlesConsumer Product Safety Improvement Act (CPSIA)≤ 0.1% by mass
ChinaPlastic toysNational Standard≤ 0.1% by mass
European UnionFood Contact MaterialsRegulation (EU) 10/2011Severely restricted
United StatesFood Contact MaterialsFederal Food, Drug, and Cosmetic ActLimited use
European UnionCosmeticsCosmetics Regulation (EC) No 1223/2009Mostly banned
United StatesCosmeticsFederal Food, Drug, and Cosmetic ActNo formal prohibition

Environmental Management and Remediation Strategies for Di N Octyl Phthalate Dnop

Wastewater Treatment Technologies

Wastewater treatment plants (WWTPs) are critical in controlling the discharge of pollutants like DnOP into aquatic environments. The effectiveness of these plants in removing DnOP varies depending on the technology employed.

Conventional sewage treatment plants, which form the backbone of wastewater management in many regions, employ a combination of physical, biological, and chemical processes to remove contaminants. The primary technologies include activated sludge (AS), trickling filters (TF), and oxidation ponds (OP).

Research conducted in the Eastern Cape, South Africa, investigated the removal efficiency of six phthalate (B1215562) esters, including DnOP, in WWTPs utilizing these three conventional technologies. The study found that all three systems demonstrated a relatively high capacity for phthalate removal. The activated sludge system in Alice showed a removal efficiency ranging from 77% to 99%. The trickling filter system in Berlin achieved a removal efficiency of 76% to 98%, while the oxidation pond in Bedford had a removal efficiency of 61% to 98% nih.gov.

A strong correlation was observed between the removal of phthalate esters and the levels of total suspended solids (TSS) and turbidity. This suggests that a significant portion of DnOP removal in these conventional systems occurs through adsorption onto settling particles and sludge rather than through biodegradation alone nih.gov. Despite these high removal rates, the concentrations of some phthalates in the final effluent and sludge still exceeded internationally recommended levels for a safe aquatic environment, highlighting the need for continuous monitoring and potentially more advanced treatment methods nih.gov.

Interactive Table: Removal Efficiency of DnOP in Conventional Wastewater Treatment Technologies
Treatment TechnologyLocationRemoval Efficiency (%)
Activated Sludge (AS)Alice, South Africa77 - 99
Trickling Filter (TF)Berlin, South Africa76 - 98
Oxidation Pond (OP)Bedford, South Africa61 - 98

Advanced biological treatment methods offer promising alternatives for the enhanced removal of persistent organic pollutants like DnOP. One such approach involves the use of specialized microbial consortia capable of degrading these compounds under specific environmental conditions.

A study focused on the degradation of DnOP using a halotolerant bacterial consortium, designated as LF. This consortium demonstrated the ability to degrade high concentrations of DnOP, with a removal efficiency of 96.33% for an initial concentration of 2000 mg/L researchgate.net. The optimal conditions for this degradation were found to be a temperature of 30°C, a pH of 6.0, an inoculum size greater than 5%, and a salt content below 3% researchgate.net.

The research also identified the biodegradation pathway of DnOP by the LF consortium through gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, the consortium proved effective in a soil environment, achieving an 89.3% removal of DnOP from soil contaminated with 100 mg/kg of the compound researchgate.net. These findings suggest that halotolerant bacterial consortia can be a viable and effective solution for the remediation of DnOP-contaminated environments, including industrial wastewater with high salinity researchgate.net.

Soil and Sediment Remediation

Soil and sediment can act as significant sinks for DnOP due to its hydrophobic nature. Remediation of these contaminated matrices is essential to prevent long-term environmental persistence and potential uptake by organisms.

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. Bioaugmentation, a specific bioremediation strategy, involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site.

Several bacterial strains have been identified that can utilize DnOP as a sole source of carbon and energy. For instance, a bacterium identified as Gordonia sp., isolated from municipal waste-contaminated soil, was shown to completely degrade DnOP nih.gov. The degradation pathway involves the initial hydrolysis of DnOP to mono-n-octyl phthalate and 1-octanol, followed by further metabolism of these intermediates nih.gov.

The application of a halotolerant bacterial consortium (LF) for the remediation of DnOP-contaminated soil demonstrated high efficiency, with 89.3% of the compound removed researchgate.net. This indicates the potential of bioaugmentation as a practical and effective technique for cleaning up soils polluted with DnOP.

Physico-chemical remediation techniques offer alternative or complementary methods to bioremediation for the treatment of DnOP-contaminated soil and sediment. These methods utilize physical and chemical processes to remove or destroy the contaminant.

Adsorption: This technique involves the use of adsorbent materials, such as activated carbon, to bind contaminants, thereby reducing their mobility and bioavailability. While specific studies on DnOP adsorption in soil are limited, the principles of using activated carbon for the removal of other phthalates from aqueous solutions are well-established and could be applicable to soil washing effluents.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes, which include ozonation, UV/H2O2, and Fenton's reagent, have been shown to be effective in degrading a wide range of organic pollutants, including phthalates, in aqueous solutions and could potentially be adapted for soil slurry treatment.

Solvent Extraction: This ex-situ remediation technique uses a solvent to dissolve and remove contaminants from the soil matrix epa.govclu-in.org. The process involves mixing the contaminated soil with an appropriate solvent, which is then separated from the soil and treated to recover the contaminants and recycle the solvent epa.gov. Solvent extraction has been demonstrated to be effective for a range of organic contaminants, including those found in petroleum wastes, pesticides, and sludges epa.gov.

Thermal Desorption: This technology uses heat to volatilize contaminants from the soil matrix tecnoscientifica.comsemanticscholar.org. The contaminated soil is heated in a chamber, and the volatilized contaminants are then collected and treated in an off-gas treatment system. Thermal desorption is effective for a variety of organic contaminants, including semi-volatile compounds like DnOP tecnoscientifica.comsemanticscholar.org.

Waste Management and Emission Reduction Strategies

Effective waste management and the implementation of emission reduction strategies are crucial for preventing the release of DnOP into the environment from industrial sources and consumer products.

The primary use of DnOP is as a plasticizer in polyvinyl chloride (PVC) products industrialchemicals.gov.auepa.gov. The management of waste containing DnOP is therefore closely linked to the lifecycle of these plastic products. The U.S. Environmental Protection Agency (EPA) has classified waste containing di-n-octyl phthalate (EPA hazardous waste number U107) as hazardous, requiring generators of this waste to adhere to specific regulations for its storage, transportation, treatment, and disposal nih.gov.

Recycling of PVC: The recycling of PVC products containing phthalates presents both an opportunity and a challenge. While recycling can reduce the volume of plastic waste sent to landfills, it can also lead to the perpetuation of hazardous substances in new products if not properly managed researchgate.netdtu.dk. Technologies are being developed to extract phthalates from PVC before recycling, which would allow for the recovery of both the polymer and the plasticizer.

Emission Reduction from Manufacturing: Emissions of DnOP from industrial facilities can occur through wastewater discharges, air emissions, and solid waste cdc.gov. Strategies to reduce these emissions include:

Process Optimization: Modifying manufacturing processes to minimize the use of DnOP or to prevent its release.

Air Pollution Control Devices: Installing and maintaining effective air pollution control systems, such as carbon adsorption or thermal oxidizers, to capture volatile emissions nih.govjinlichemical.comvt.eduresearchgate.net.

Wastewater Treatment: Implementing advanced wastewater treatment technologies at the industrial site to remove DnOP before discharge.

By implementing a multi-faceted approach that combines effective wastewater treatment, targeted soil and sediment remediation, and comprehensive waste management and emission reduction strategies, the environmental presence and potential risks associated with Di-n-octyl Phthalate can be significantly minimized.

Industrial Waste Treatment and Disposal Practices

Industrial wastewater and solid waste are significant sources of DnOP release into the environment. A variety of physical, chemical, and biological treatment processes are employed to remove DnOP from these waste streams. The selection of a particular method depends on factors such as the concentration of DnOP, the presence of other pollutants, and economic feasibility.

A study conducted in the Eastern Cape of South Africa investigated the removal efficiency of six priority phthalate esters, including DnOP, in three different wastewater treatment plants (WWTPs). The technologies assessed were activated sludge (AS), trickling filter (TF), and oxidation pond (OP). The results demonstrated a relatively high removal capacity for all three systems, with efficiencies ranging from 77% to 99% for the activated sludge process, 76% to 98% for the trickling filter, and 61% to 98% for the oxidation pond researchgate.netnih.gov. The removal of higher molecular weight phthalates like DnOP was found to be significantly correlated with adsorption to sludge particles nih.gov.

Advanced Oxidation Processes (AOPs) have also been shown to be highly effective in degrading phthalate esters. AOPs utilize strong oxidizing agents, such as hydroxyl radicals, to break down organic pollutants. Studies have reported that AOPs can achieve degradation efficiencies for various phthalate esters ranging from 40.3% to 100% nih.gov.

Biological treatment, or bioremediation, is another key strategy for managing DnOP-contaminated waste. This process relies on microorganisms to break down the phthalate into less harmful substances. Research has demonstrated that bioremediation can be a cost-effective and environmentally friendly approach for treating contaminated soil and water nih.govinterspill.org. Specific bacterial strains and consortia have been identified that can efficiently degrade DnOP.

For solid wastes containing DnOP, and for the sludge generated from wastewater treatment, incineration is a common disposal method. This high-temperature process destroys the organic compounds, including DnOP, present in the waste.

Removal and Degradation Efficiency of Various Treatment Technologies for Phthalates
Treatment TechnologyTarget Phthalate(s)Removal/Degradation Efficiency (%)Source(s)
Activated Sludge (AS)Di-n-octyl phthalate (and other PAEs)77 - 99 researchgate.netnih.gov
Trickling Filter (TF)Di-n-octyl phthalate (and other PAEs)76 - 98 researchgate.netnih.gov
Oxidation Pond (OP)Di-n-octyl phthalate (and other PAEs)61 - 98 researchgate.netnih.gov
Advanced Oxidation Processes (AOPs)Phthalate Esters (general)40.3 - 100 nih.gov

Mitigation of Environmental Leakage from Polymeric Materials

A primary pathway for DnOP entering the environment is through leaching from polymeric materials, particularly polyvinyl chloride (PVC), where it is not chemically bound to the polymer matrix oaepublish.com. The migration of DnOP from these materials is influenced by several factors, including temperature, contact time, and the nature of the surrounding medium (e.g., fatty foods, aqueous solutions) oaepublish.com. Consequently, strategies to mitigate this leakage are focused on either modifying the surface of the polymer or altering the way the plasticizer is incorporated into the material.

Surface Modification Techniques:

Surface modification aims to create a barrier that prevents or reduces the migration of the plasticizer from the bulk of the material to the surface. Plasma treatment is one such technique that has shown promise. By exposing the polymer surface to a plasma, its chemical and physical properties can be altered, which can enhance its resistance to plasticizer leaching uitm.edu.my.

Covalent Bonding of Plasticizers:

A more fundamental approach to preventing plasticizer migration is to create a permanent bond between the plasticizer and the polymer chain. This can be achieved by synthesizing plasticizers with reactive functional groups that can form covalent bonds with the polymer. This "internal plasticization" effectively locks the plasticizer within the polymer matrix, preventing it from leaching out specialchem.com. Research has shown that this method can lead to a complete suppression of plasticizer migration ital.sp.gov.br. This approach not only addresses the environmental concerns of leaching but can also improve the long-term durability and performance of the plastic material specialchem.com.

The development of bio-based plasticizers is also an area of active research. While the primary driver is often to find more sustainable alternatives to petroleum-based phthalates, some of these novel plasticizers also exhibit lower migration rates due to their chemical structure and interaction with the polymer matrix nih.gov.

Effectiveness of Mitigation Strategies for Plasticizer Leaching
Mitigation StrategyMechanismReported Effectiveness in Reducing MigrationSource(s)
Surface Modification (e.g., Plasma Treatment)Creates a surface barrier, alters surface properties.Can significantly reduce leaching by modifying the polymer surface. uitm.edu.my
Covalent Bonding of PlasticizersChemically bonds the plasticizer to the polymer chain.Can completely suppress migration. ital.sp.gov.br
Use of Polymeric PlasticizersHigher molecular weight and entanglement within the polymer matrix reduces mobility.Excellent migration resistance, close to zero in some tests. nih.gov

Future Research Directions in Di N Octyl Phthalate Dnop Environmental Science

Elucidation of Specific Isomer Ecotoxicity and Environmental Behavior

Future research must prioritize a deeper understanding of the distinct ecotoxicological profiles and environmental behaviors of Di-n-octyl phthalate (B1215562) (DnOP) and its isomers, such as di-isooctyl phthalate (DIOP) and di-(2-ethylhexyl) phthalate (DEHP). While DEHP has been extensively studied, its isomers have received significantly less attention. nih.gov Recent studies have indicated that these structural isomers can exhibit different toxic potencies.

A multi-generational study on Daphnia magna revealed that DnOP was the most potent of the three isomers in causing adverse effects, including reduced survival and reproduction. nih.gov Exposure to 8 μg/L of DnOP was found to reduce the population size of the F2 generation by 37%. nih.gov This highlights the necessity of isomer-specific research, as focusing only on the most common isomer, DEHP, may lead to an underestimation of the total ecological risk posed by octyl phthalates.

Further research should expand upon the acute toxicity data available for DnOP. For instance, one study determined the 50% lethal concentration (LC50) for DnOP across six native Chinese aquatic species, with values ranging from 1.45 to 1200 mg/L. researchgate.net Future investigations should broaden the range of tested species, including those from different trophic levels and geographic regions, to develop a more comprehensive understanding of its acute effects.

Table 1: Comparative Toxicity of DnOP and its Isomers on Daphnia magna

Phthalate IsomerObserved EffectsPotency RankingReference
Di-n-octyl phthalate (DnOP)Reduced survival and reproduction; population collapse at high concentrations.Most Potent nih.gov
Di-isooctyl phthalate (DIOP)Reduced survival and reproduction.Intermediate Potency nih.gov
Di-(2-ethylhexyl) phthalate (DEHP)Reduced survival and reproduction.Least Potent nih.gov

Comprehensive Assessment of Long-Term Ecological Impacts in Diverse Ecosystems

A critical future research direction is the comprehensive assessment of the long-term ecological impacts of DnOP in a variety of ecosystems. Phthalate esters are recognized as ubiquitous organic pollutants with endocrine-disrupting properties, and their metabolites in aquatic ecosystems are a primary concern. frontiersin.org The long-term consequences of chronic exposure to low levels of DnOP, particularly in sensitive environments, are not well understood.

Research should move beyond standard laboratory organisms and aquatic systems to include terrestrial and sediment-dwelling organisms, as well as complex ecosystem-level studies. For example, a chronic toxicity study reported that male rats fed DnOP for 15 months developed liver nodules, indicating that the liver is a primary target organ for repeated exposure. industrialchemicals.gov.au This suggests the need for long-term studies on wild terrestrial species that may be exposed to DnOP.

Future studies should also investigate the potential for DnOP to cause estrogenic effects and other endocrine disruptions in a wider range of wildlife. nih.gov Multigenerational studies, like the one conducted on Daphnia magna which observed effects over three consecutive generations, are invaluable for understanding impacts on population dynamics and are a necessary component of future research. nih.gov Assessing DnOP's impact across different environmental compartments—such as water, soil, and sediment—and within various global ecosystems, from temperate rivers to tropical canals, will be essential for a global ecological risk assessment. nih.govnih.gov

Development and Optimization of Novel Remediation Technologies

Addressing DnOP contamination requires the development and optimization of innovative and effective remediation technologies. Biodegradation by microorganisms is considered a primary method for remediating environments contaminated with organic pollutants like DnOP. researchgate.net

A significant area for future research is the exploration and enhancement of microbial degradation of DnOP. One study successfully used a halotolerant bacterial consortium to degrade high concentrations of DnOP (2000 mg/L) with a removal efficiency of 96.33% under optimal conditions (30°C, pH 6.0). researchgate.net Future work should focus on identifying and isolating other novel microbial strains or consortia with high degradation capabilities, particularly those effective under various environmental conditions (e.g., different temperatures, pH levels, and salinity). researchgate.net

Furthermore, research should explore other novel remediation techniques that have shown promise for other persistent organic pollutants. These may include:

Phytoremediation : The use of plants to extract or degrade contaminants. This approach is considered a sustainable remediation option. nih.gov

Advanced Oxidation Processes (AOPs) : Chemical treatment procedures used to remove organic materials in water and wastewater. journalcjast.com

Nanoremediation : The application of nanoparticles, such as zero-valent iron (nZVI), for contaminant degradation. journalcjast.comresearchgate.net

Combining different techniques, such as bioremediation with the application of biosurfactants or soil solarization, could offer synergistic effects and more efficient cleanup of DnOP-contaminated sites. nih.govresearchgate.net The optimization of these technologies for both soil and water matrices is a key goal for future environmental management. researchgate.net

Advanced Environmental Monitoring Techniques and Predictive Modeling

To effectively manage the risks associated with DnOP, it is imperative to advance environmental monitoring techniques and develop robust predictive models. The integration of emerging technologies from various disciplines is rapidly progressing the field of environmental monitoring. researchgate.net

Future research should focus on leveraging advanced analytics and machine learning to interpret complex environmental data. moldstud.com This includes:

Predictive Modeling : Using machine learning algorithms and historical data to forecast pollution levels and environmental changes. moldstud.comyenra.com This can enable proactive measures to protect public and ecosystem health.

Real-Time Sensor Networks : Employing sensor networks for the continuous, real-time assessment of DnOP concentrations in air and water. moldstud.com

Geospatial Analysis : Implementing Geographic Information System (GIS) tools to visualize data trends across different regions, helping to identify pollution hotspots and sources. moldstud.com

These advanced systems can significantly improve the accuracy of environmental assessments and the ability to predict the fate and transport of DnOP. By integrating data from various sources, such as meteorological data and chemical monitoring, the accuracy of forecasting models can be enhanced. moldstud.com The development of user-friendly interfaces and automated reporting features will also be crucial for disseminating this information to stakeholders and decision-makers, allowing them to focus on preventative measures rather than data collection. moldstud.com

Interdisciplinary Approaches for Holistic Ecosystem Health Assessment

A holistic approach integrates physico-chemical analysis with ecological assessments and ecotoxicological effects on the biota. nih.gov This involves combining chemical concentration data with ecological indices and biomarkers of effect in indicator species. nih.gov Such a strategy provides a more complete understanding of a river's or ecosystem's health and can help identify the sources and impacts of contaminants like DnOP. nih.gov

Future research should foster collaboration between chemists, ecologists, toxicologists, and data scientists to create more effective and sustainable environmental solutions. mdpi.com This "functional-holistic" approach considers the profound interdependency between different components of an ecosystem. conservationstandards.orgnih.gov By evaluating the multifaceted impacts of pollutants, these interdisciplinary studies can support the development of comprehensive risk reduction strategies and strengthen regulations to protect both the environment and public health. mdpi.com This ecosystem-based approach is fundamental to the sustainable management of resources and the maintenance of healthy, resilient ecosystems. ramsar.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying phthalate, l secondary octyl in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference. For biological matrices, enzymatic hydrolysis is critical to liberate conjugated phthalates. Validation should follow ISO/IEC 17025 guidelines, including recovery rates (70–120%) and limits of detection (LODs) below 0.1 ng/mL .

Q. How should researchers design experimental studies to assess the metabolic pathways of this compound in mammalian models?

  • Methodological Answer : Use isotope-labeled phthalates (e.g., deuterated analogs) to track metabolites in urine, serum, or tissues. Dose-response studies in rodents should include oral gavage at environmentally relevant concentrations (0.1–50 mg/kg/day). Include control groups to account for background contamination. Analytical workflows must distinguish primary metabolites (e.g., monoesters) from secondary oxidation products. Data should be normalized to creatinine levels in urine .

Q. What strategies mitigate cross-contamination during phthalate analysis in laboratory settings?

  • Methodological Answer :

  • Use phthalate-free solvents and materials (e.g., glassware instead of plastic).
  • Implement blank samples in every batch to detect background interference.
  • Avoid PVC tubing in HPLC systems.
  • Regularly calibrate instruments using certified reference materials (e.g., NIST SRM 3672) .

Advanced Research Questions

Q. How can systematic reviews address contradictory findings in phthalate toxicity studies?

  • Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria. For conflicting

  • Conduct sensitivity analyses to assess the impact of study quality (e.g., risk of bias).
  • Stratify results by exposure window (e.g., prenatal vs. adult) or metabolite specificity.
  • Contact original authors to clarify methodological inconsistencies (e.g., exposure quantification) .
    • Example workflow:
StepActionTools/References
1Screen studies using PRISMA guidelines
2Resolve data overlap via primary-secondary tagging
3Meta-regression to explore heterogeneity

Q. What are the key data gaps in cumulative risk assessments for this compound, and how can they be addressed?

  • Methodological Answer : Major gaps include:

  • Co-exposure effects : Use factorial experimental designs to test interactions with other phthalates (e.g., DEHP, DnBP).
  • Dose-response thresholds : Apply benchmark dose modeling (BMD) to animal data, extrapolating to humans using physiologically based pharmacokinetic (PBPK) models.
  • Epigenetic endpoints : Integrate omics data (e.g., DNA methylation) from longitudinal cohorts .

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer :

  • Compare in vitro IC50 values with in vivo NOAELs using toxicokinetic scaling (e.g., plasma protein binding adjustments).
  • Replicate in vitro conditions (e.g., 3D cell cultures, flow dynamics) to better mimic in vivo environments.
  • Validate mechanistic pathways (e.g., PPAR-α activation) across models using siRNA knockdown or transgenic animals .

Q. What tiered strategies are effective for prioritizing phthalate exposure research in resource-limited settings?

  • Methodological Answer : Adopt a three-tiered approach:

TierFocusMethods
1Literature surveyScreen authoritative databases (e.g., ToxLine, PubMed) using Boolean terms
2Gap analysisIdentify understudied endpoints (e.g., neurodevelopmental outcomes)
3Targeted primary researchConduct focused in vivo/in vitro assays based on Tier 2 findings

Methodological Considerations Table

Research StageKey Tools/ReferencesCommon PitfallsMitigation Strategies
Exposure QuantificationGC-MS, LC-MS/MS Background contaminationUse isotope dilution, blank controls
Systematic ReviewsPRISMA, PECO Data duplicationPrimary-secondary tagging
Cumulative Risk AssessmentBMD, PBPK models Co-exposure interactionsFactorial experimental designs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.